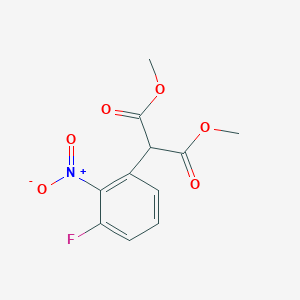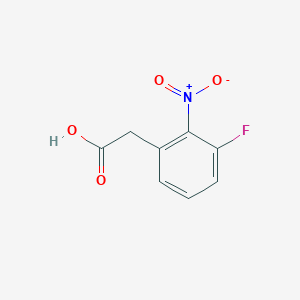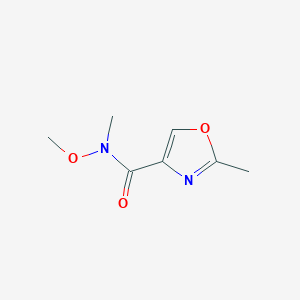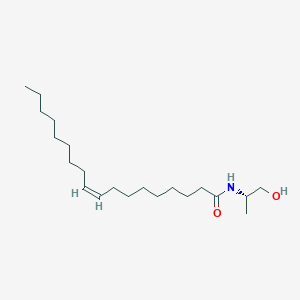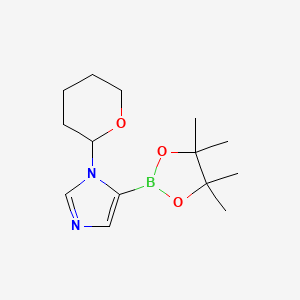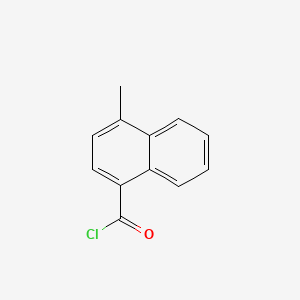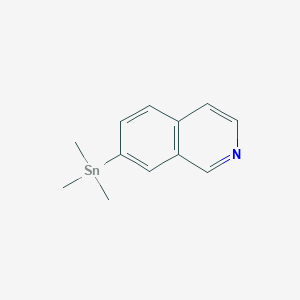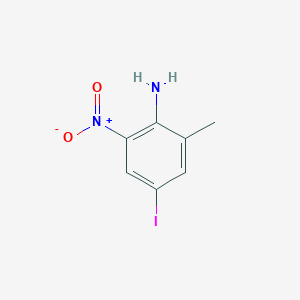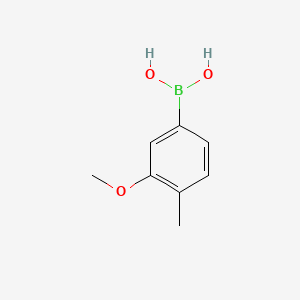
6-Fluoro-1H-indazol-3(2H)-one
説明
6-Fluoro-1H-indazol-3(2H)-one (FI) is a synthetic, fluorinated indazole derivative, first synthesized in the late 1990s. It is an important intermediate for the synthesis of many pharmaceuticals and has been studied for its potential applications in the fields of medicine and biochemistry. FI is an interesting molecule due to its unique structure and properties, as well as its potential for medical applications.
科学的研究の応用
Development of Fluorophores : A study by Cheng et al. (2016) discussed the creation of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles. These fluorophores, named Indazo-Fluors, show potential for in vivo mitochondria imaging due to their high photostability and low cytotoxicity, making them suitable for medical imaging applications (Cheng et al., 2016).
Crystal Structures of Indazoles : Research by Wang and Zhang (2020) focused on synthesizing and analyzing the crystal structures of two 2H-dibenzo[e, g]indazoles, including a 6-fluoro derivative. Their findings are significant for understanding the molecular packing and interactions in these compounds, which can be crucial in material science and drug design (Wang & Zhang, 2020).
Fluorinated Indazole Derivatives for Bioimaging : A 2014 study by Wasilewska et al. explored the impact of fluorination on the pharmacological properties of indazole derivatives. They found that certain fluorinated indazoles are selective ligands for α2-adrenoceptors, suggesting potential applications in the development of radiotracers for PET imaging of brain receptors (Wasilewska et al., 2014).
Tautomerism in Indazoles : Sigalov et al. (2019) conducted a study on 2H-indazole tautomers stabilized by intra- and intermolecular hydrogen bonds. Their research contributes to the understanding of tautomerism in indazoles, which is important for designing drugs and understanding their interaction mechanisms (Sigalov et al., 2019).
Perfluorinated Indazoles : A paper by Muñoz et al. (2014) discussed the synthesis and characterization of perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes. These compounds exhibit unique supramolecular structures, highlighting their potential in ligand chemistry and material science (Muñoz et al., 2014).
Safety and Hazards
生化学分析
Biochemical Properties
6-Fluoro-1H-indazol-3(2H)-one plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity through binding interactions. These interactions can lead to changes in the phosphorylation status of target proteins, thereby affecting downstream signaling pathways. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, further influencing their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to alterations in cell proliferation, differentiation, and apoptosis. Moreover, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cell signaling and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall efficacy and activity. For instance, certain transporters can enhance the uptake of this compound into cells, while binding proteins can sequester the compound in specific cellular compartments, modulating its availability and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of this compound can significantly impact its biochemical and cellular effects .
特性
IUPAC Name |
6-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHAHZMJXVUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646275 | |
| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862274-39-3 | |
| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-indazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
